2-(1-ADAMANTYL)-4-CHLORO-5-MORPHOLINO-3(2H)-PYRIDAZINONE
Overview
Description
2-(1-ADAMANTYL)-4-CHLORO-5-MORPHOLINO-3(2H)-PYRIDAZINONE is a complex organic compound that features a unique combination of adamantyl, chloro, morpholino, and pyridazinone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-ADAMANTYL)-4-CHLORO-5-MORPHOLINO-3(2H)-PYRIDAZINONE typically involves multiple steps, starting with the preparation of the adamantyl and pyridazinone precursors. One common method involves the reaction of 1-adamantylamine with 4-chloro-3-nitropyridazine under reducing conditions to form the intermediate 2-(1-adamantyl)-4-chloro-3-aminopyridazine. This intermediate is then reacted with morpholine in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(1-ADAMANTYL)-4-CHLORO-5-MORPHOLINO-3(2H)-PYRIDAZINONE can undergo various chemical reactions, including:
Oxidation: The adamantyl group can be oxidized to form hydroxyl or ketone derivatives.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions include hydroxylated adamantyl derivatives, aminopyridazines, and various substituted pyridazinones .
Scientific Research Applications
2-(1-ADAMANTYL)-4-CHLORO-5-MORPHOLINO-3(2H)-PYRIDAZINONE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antiviral, antibacterial, and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(1-ADAMANTYL)-4-CHLORO-5-MORPHOLINO-3(2H)-PYRIDAZINONE involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group enhances the lipophilicity of the compound, allowing it to easily penetrate cell membranes. The morpholino group can interact with various biological macromolecules, potentially inhibiting their function or altering their activity. The pyridazinone core is crucial for binding to specific targets, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(1-ADAMANTYL)-4-BROMO-5-MORPHOLINO-3(2H)-PYRIDAZINONE: Similar structure but with a bromo group instead of a chloro group.
2-(1-ADAMANTYL)-4-CHLORO-5-PIPERIDINO-3(2H)-PYRIDAZINONE: Similar structure but with a piperidino group instead of a morpholino group.
2-(1-ADAMANTYL)-4-CHLORO-5-MORPHOLINO-3(2H)-PYRIDAZINE: Similar structure but with a pyridazine core instead of a pyridazinone core.
Uniqueness
The uniqueness of 2-(1-ADAMANTYL)-4-CHLORO-5-MORPHOLINO-3(2H)-PYRIDAZINONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the adamantyl group enhances its stability and lipophilicity, while the morpholino group provides additional sites for interaction with biological targets. The chloro group allows for further functionalization through substitution reactions, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-(1-adamantyl)-4-chloro-5-morpholin-4-ylpyridazin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN3O2/c19-16-15(21-1-3-24-4-2-21)11-20-22(17(16)23)18-8-12-5-13(9-18)7-14(6-12)10-18/h11-14H,1-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKFXUAVCQOAYSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=O)N(N=C2)C34CC5CC(C3)CC(C5)C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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